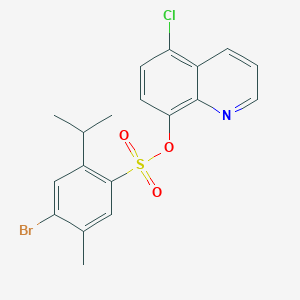

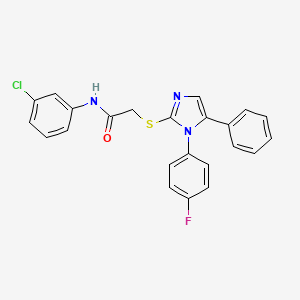

![molecular formula C21H20N4O2S B3008645 N-benzyl-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251621-85-8](/img/structure/B3008645.png)

N-benzyl-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

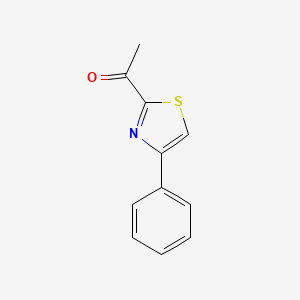

The compound "N-benzyl-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide" appears to be a derivative of the [1,2,4]triazolo[4,3-a]pyridine class of compounds. These compounds are known for their potential biological activities, which often include antimicrobial properties. The structure of the compound suggests that it is a hybrid molecule incorporating elements of sulfonamide, benzyl, and triazolopyridine moieties, which could contribute to its activity profile.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been demonstrated in the literature. For instance, a sulfonamide derivative was synthesized by treating 3-methyl 1-phenyl-5-amino pyrazole with 4-acetyl benzene sulfonyl chloride in pyridine, leading to the formation of various heterocycles, including pyrazoles, isoxazoles, and pyrimidinethiones . Similarly, a [1,2,4]triazolo[4,3-a]pyridine derivative was prepared using an oxidative ring closure of a hydrazine intermediate with sodium hypochlorite as the oxidant in ethanol . These methods could potentially be adapted for the synthesis of the compound , with modifications to incorporate the specific benzyl and methylphenyl groups.

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyridine derivatives is characterized by a fused triazole and pyridine ring system. This core structure is often modified with various substituents that can alter the compound's electronic and steric properties, potentially affecting its biological activity. The presence of a benzyl group and a sulfonamide moiety in the compound of interest suggests that it may have unique interactions with biological targets due to these functional groups.

Chemical Reactions Analysis

The chemical reactivity of such compounds is diverse, as evidenced by the ability to form various heterocycles through reactions with different reagents. For example, the reaction of f,g-unsaturated ketones with hydrazine hydrate and other reagents led to the formation of pyrazoles, isoxazoles, and pyrimidinethiones . The compound may also undergo similar reactions, depending on the nature of the substituents and the reaction conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds typically exhibit properties that are influenced by their heterocyclic structure and substituents. These properties can include solubility in various solvents, melting points, and stability under different conditions. The sulfonamide group, in particular, is known to confer water solubility, which could affect the compound's pharmacokinetic profile.

Aplicaciones Científicas De Investigación

Herbicidal Activity

Compounds such as N-benzyl-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide have been found to possess significant herbicidal activity. Studies have shown that related sulfonamide compounds demonstrate excellent herbicidal effects on a broad spectrum of vegetation at low application rates (Moran, 2003).

Insecticidal Potential

Research indicates that similar sulfonamide compounds can act as potent insecticidal agents. For instance, certain sulfonamides bearing a thiazole moiety have shown toxic effects against the cotton leafworm, Spodoptera littoralis (Soliman et al., 2020).

Antimicrobial Properties

Several studies have synthesized and evaluated the antimicrobial properties of substituted sulfonamides and sulfinyl compound derivatives, including those related to the this compound structure. These compounds have been screened for their effectiveness against various microbial agents (Abdel-Motaal & Raslan, 2014).

Antifungal and Insecticidal Activity

Novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have displayed both antifungal activities and insecticidal properties. Some of these compounds have shown high inhibition rates against certain fungi and insects (Xu et al., 2017).

Amplifying Effects with Phleomycin

Compounds in the [1,2,4]triazolo[4,3-a]pyridine class have shown potential as amplifiers of phleomycin against E. coli, indicating their possible use in enhancing the effects of certain antibiotics (Brown et al., 1978).

Antimalarial Potential

Research has also explored the antimalarial properties of [1,2,4]triazolo[4,3-a]pyridine sulfonamides. These compounds have shown promising results in vitro against Plasmodium falciparum, suggesting potential applications in antimalarial drug discovery (Karpina et al., 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-benzyl-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c1-16-8-6-11-19(14-16)25(15-18-9-4-3-5-10-18)28(26,27)20-12-7-13-24-17(2)22-23-21(20)24/h3-14H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAJISZWGONCJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CN4C3=NN=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

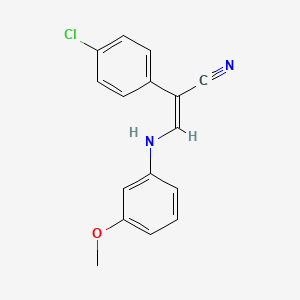

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine](/img/structure/B3008564.png)

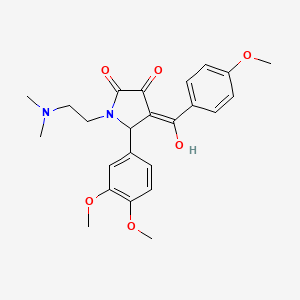

![5-chloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3008565.png)

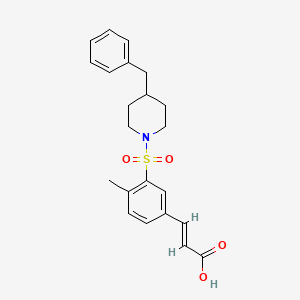

![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008579.png)

![ethyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B3008582.png)